molecular formula C21H18O2S B371795 1,2-Diphenylvinyl 4-methylphenyl sulfone

1,2-Diphenylvinyl 4-methylphenyl sulfone

Cat. No.: B371795
M. Wt: 334.4g/mol
InChI Key: FQLJPKNDYDMUTA-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Diphenylvinyl 4-methylphenyl Sulfone is a chemical compound built around the vinyl sulfone motif, an electrophilic functional group recognized as a privileged structure in medicinal chemistry and drug discovery . This motif is a key component in several bioactive molecules and drug candidates, valued for its versatility in organic synthesis and its ability to potently inhibit a variety of enzymatic processes . The vinyl sulfone group acts as a Michael acceptor, readily participating in covalent bond formation with biological nucleophiles, which is a key mechanism for its activity . Researchers utilize compounds with this core structure in the design of chemotherapeutic, neuroprotective, and radioprotective agents . Specifically, styryl phenyl sulfone derivatives, which share a close structural relationship with this compound, have shown significant promise in activating the Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress . Such compounds demonstrate potent neuroprotective effects in models of Parkinson's disease and protect neuronal cells from H2O2-induced injuries by upregulating antioxidant enzymes like heme oxygenase-1 (HO-1) . This makes the vinyl sulfone class a valuable tool for probing cytoprotective pathways and developing new therapeutic leads for neurodegenerative conditions. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H18O2S

Molecular Weight

334.4g/mol

IUPAC Name

1-[(E)-1,2-diphenylethenyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C21H18O2S/c1-17-12-14-20(15-13-17)24(22,23)21(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2-16H,1H3/b21-16+

InChI Key

FQLJPKNDYDMUTA-LTGZKZEYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1,2-Diphenylvinyl 4-methylphenyl sulfone has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Various studies have indicated that derivatives of this compound can exhibit significant anticancer properties. For example, it has been shown to induce apoptosis in cancer cell lines such as HCT116 and MCF-7, with IC50 values indicating potent activity (as low as 0.39 µM) .
  • Antimicrobial Properties : The compound has demonstrated notable antimicrobial effects against a range of bacterial strains. It operates by inhibiting folate synthesis, similar to traditional sulfonamide antibiotics .
  • Enzyme Inhibition : It has been identified as an inhibitor of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial in bacterial and cancer cell proliferation .

Materials Science

The compound is also utilized in the development of advanced materials:

  • Thermosensitive Recording Materials : Research has shown that diphenyl sulfone compounds can enhance the performance of thermosensitive recording papers by improving coloring sensitivity, shelf life, and light resistance. These materials are used in various applications including information management systems and point-of-sale labels .
  • Polymer Chemistry : The incorporation of sulfone groups into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications.

Photonic Devices

Recent studies have explored the use of this compound in photonic devices:

  • Light Emitting Diodes (LEDs) : The compound has been investigated as a potential emitter material in organic light-emitting diodes (OLEDs) due to its favorable photophysical properties .
  • Thermally Activated Delayed Fluorescence (TADF) : TADF materials are crucial for efficient OLEDs. Compounds similar to this compound have been studied for their ability to facilitate TADF processes, enhancing device efficiency .

Anticancer Studies

A series of in vitro studies evaluated the anticancer efficacy of this compound derivatives. These studies reported varying IC50 values across different cancer types:

Cell LineIC50 Value (µM)Mechanism of Action
HCT1160.39Apoptosis induction
MCF-71.88 - 4.20Apoptosis induction

Antimicrobial Evaluation

Research evaluating the antimicrobial properties highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:

Activity TypeTarget OrganismIC50 Value (µM)Mechanism of Action
AntibacterialStaphylococcus aureus0.22 - 0.25Inhibition of folate synthesis
AntibacterialEscherichia coliTBDInhibition of folate synthesis

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Structural and Spectral Comparisons
Compound 1H-NMR Key Signals (CDCl3) Stereochemical Notes
1,2-Di(4-methylphenyl)ethane-1,2-diol (D/L) δ 2.16 (s, 3H), 4.66 (s, 2H), 7.02–7.33 (m, 8H) Diastereomeric splitting observed
(E)-1,2-Diphenylvinyl methyl sulfone δ 2.16 (s, 3H), aromatic signals analogous to above E-configuration confirmed via synthesis

Preparation Methods

Friedel-Crafts Sulfonylation Approach

The Friedel-Crafts reaction remains a cornerstone for synthesizing aryl sulfones. For 1,2-diphenylvinyl 4-methylphenyl sulfone, this method involves the reaction of 4-methylbenzenesulfonyl chloride with 1,2-diphenylethylene in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The mechanism proceeds via electrophilic aromatic substitution, where the sulfonyl group is introduced at the vinyl carbon.

Key Conditions :

  • Solvent: Dichloromethane or 1,2-dichloroethane

  • Temperature: 0–25°C

  • Catalyst loading: 10–15 mol%

  • Reaction time: 6–12 hours

Yield Optimization :

  • Excess 1,2-diphenylethylene (1.5 equiv) improves conversion.

  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

SmI₂-Mediated Reductive Elimination

A novel approach adapted from allylic sulfone reductions employs samarium(II) iodide (SmI₂) to mediate stereoselective desulfonylation. This method, detailed in ACS The Journal of Organic Chemistry, involves:

  • Formation of Allylic Sulfone Intermediate : Reacting 4-methylphenylsulfonyl chloride with 1,2-diphenylethanol.

  • SmI₂ Reduction : Cleavage of the C–S bond under mild conditions.

Procedure :

  • Substrate: Allylic hydroxy sulfone (1.0 equiv)

  • Reagent: SmI₂ (7.0 equiv) in tetrahydrofuran (THF)

  • Additives: Proton sources (e.g., i-PrOH, 105 equiv) enhance diastereoselectivity.

  • Temperature: Room temperature (20–25°C)

  • Yield: 68–82% (reported for analogous systems).

Advantages :

  • Retains the E-configuration of the vinyl group.

  • Avoids harsh acidic/basic conditions.

Solid-Phase Synthesis Using Mesitylene

A patent (CN104016893A) describes mesitylene as a dehydrating agent in sulfone synthesis, which can be adapted for this compound:

  • Sulfonation : Phenol derivatives react with concentrated H₂SO₄.

  • Dehydration : Mesitylene removes water, shifting equilibrium toward product formation.

  • Isomerization : Thermal treatment (165–170°C) ensures regioselectivity.

Scalability :

  • Batch size: Up to 500 mL reactor.

  • Purity: >99.8% after methanol-water recrystallization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)StereocontrolScalability
Friedel-Crafts65–7595–98ModerateIndustrial
SmI₂ Reduction68–8297–99HighLab-scale
Mesitylene-Assisted70–85>99.8HighPilot-scale

Trade-offs :

  • Friedel-Crafts : Cost-effective but requires toxic solvents.

  • SmI₂ Reduction : Stereoselective but limited to small batches.

  • Mesitylene-Assisted : High purity but energy-intensive.

Purification and Characterization

Recrystallization Protocols

  • Solvent System : Methanol-water (1:0.8–1.5 v/v) achieves >95% recovery.

  • Crystallization Conditions : Slow cooling from 80°C to 4°C over 12 hours.

Analytical Data

  • Molecular Weight : 334.4 g/mol (PubChem).

  • XLogP3 : 5.1 (high hydrophobicity).

  • ¹H NMR (CDCl₃): δ 7.2–7.8 (m, 14H, aromatic), 2.4 (s, 3H, CH₃) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-diphenylvinyl 4-methylphenyl sulfone, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Heck-type cross-coupling reactions between aryl halides and allenyl sulfones. For example, palladium-catalyzed coupling of 1,2-allenyl sulfones with aryl halides produces polysubstituted derivatives. Key parameters include catalyst loading (e.g., Pd(OAc)₂), ligand choice (e.g., PPh₃), and solvent (e.g., DMF) . Optimization of temperature (80–120°C) and reaction time (12–24 hours) improves yields (typically 60–85%). By-products like cyclopropylvinyl sulfones may form under prolonged heating, requiring chromatographic purification .

Q. What standard analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via vinyl proton signals (δ 5.8–6.5 ppm) and sulfone-linked aromatic carbons (δ 125–140 ppm).
  • HPLC-MS : Quantifies purity and detects trace by-products (e.g., isomerized or oxidized derivatives) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the 1,2-diphenylvinyl configuration .
  • InChIKey : Standard identifier (e.g., OFCFYWOKHPOXKF-UHFFFAOYSA-N for analogous sulfones) aids database searches .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (irritation risks noted in sulfone analogs) .
  • Ventilation : Use fume hoods due to potential dust inhalation hazards (P403 storage recommendation) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via approved waste facilities (P501) .

Advanced Research Questions

Q. How can stereoselective synthesis of β-hydroxy sulfone derivatives from this compound be achieved?

  • Methodological Answer : A chemoenzymatic approach combines oxosulfonylation with bioreduction. For example:

  • Step 1 : Oxosulfonylation using Na₂SO₃ and acetylene derivatives (e.g., phenylacetylene) in DMSO yields α,β-unsaturated sulfones.
  • Step 2 : Biocatalytic reduction via ketoreductases (e.g., KRED-101) in phosphate buffer (pH 7.0, 30°C) produces enantiomerically enriched β-hydroxy sulfones (up to 98% ee). HPLC with chiral columns (e.g., Chiralpak AD-H) monitors enantiomeric excess .

Q. What strategies mitigate isomerization and by-product formation during sulfone functionalization?

  • Methodological Answer :

  • Isomer Control : Use bulky ligands (e.g., Josiphos) to sterically hinder undesired pathways during cross-coupling .
  • By-Product Removal : Fractional crystallization or preparative HPLC isolates target compounds from cyclopropylvinyl or allenic sulfone by-products .
  • Reaction Monitoring : Real-time FTIR tracks sulfone oxidation states, preventing over-oxidation to sulfonic acids .

Q. How do conflicting reports on the antimicrobial activity of sulfones inform experimental design?

  • Methodological Answer : Discrepancies arise from assay conditions. To resolve:

  • Standardized Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli.
  • Control Compounds : Include BHT or α-tocopherol to rule out antioxidant interference in DPPH-based antimicrobial studies .
  • Biofilm Models : Test sulfone efficacy in biofilm vs. planktonic cultures, as biofilm matrices may reduce activity .

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